(R)-1-Benzylpiperidine-2-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 219.28 g/mol. It is characterized by a piperidine ring substituted with a benzyl group and a carboxylic acid functional group. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological conditions due to its structural similarity to various neurotransmitters and psychoactive substances .
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties .
(R)-1-Benzylpiperidine-2-carboxylic acid exhibits various biological activities, particularly as a potential modulator of neurotransmitter systems. It has been studied for its effects on:
Additionally, its ability to cross the blood-brain barrier suggests it could be effective in central nervous system applications .
The synthesis of (R)-1-benzylpiperidine-2-carboxylic acid can be achieved through several methods:
The applications of (R)-1-benzylpiperidine-2-carboxylic acid span various fields:
Interaction studies involving (R)-1-benzylpiperidine-2-carboxylic acid focus on its binding affinity to various receptors, particularly dopamine receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. Research indicates that this compound may exhibit selective binding properties, which could be advantageous in designing drugs with fewer side effects compared to non-selective agents .
Several compounds share structural similarities with (R)-1-benzylpiperidine-2-carboxylic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index | Notable Features |
|---|---|---|---|
| 1-Benzylpiperidine-4-carboxylic acid | 10315-07-8 | 0.76 | Different position of the carboxylic group on the piperidine ring |
| (S)-2-(Benzylamino)-4-methylpentanoic acid | 89384-51-0 | 0.91 | Contains an additional methyl group affecting sterics |
| (R)-1-Methylpiperidine-2-carboxylic acid | 41447-17-0 | 0.75 | Methyl substitution changes steric properties |
| 1-Benzylpyrrolidine-2-carboxylic acid | 56080-99-0 | 1.00 | Similar structure but differs in ring size |
| 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid | 1218096-48-0 | 0.85 | Cyanobenzyl substitution alters electronic properties |
(R)-1-Benzylpiperidine-2-carboxylic acid stands out due to its specific stereochemistry and potential selectivity for certain biological targets, making it an important compound for further exploration in medicinal chemistry .
Key milestones include:
The compound’s piperidine ring adopts a chair conformation, with the carboxylic acid group at the axial position influencing its reactivity. The benzyl moiety enhances lipophilicity, making it suitable for blood-brain barrier penetration in drug candidates. Its chirality at the C2 position allows for precise stereo control in reactions, critical for constructing biologically active molecules.
The Dieckmann condensation route, adapted from 1-benzyl-4-piperidone synthesis, involves cyclizing benzylamine derivatives with methyl acrylate followed by hydrolysis. Asymmetric hydrogenation using chiral catalysts offers higher enantiomeric excess (ee >95%) but requires specialized ligands.
Recent studies focus on:
(R)-1-Benzylpiperidine-2-carboxylic acid represents a chiral heterocyclic compound characterized by a six-membered piperidine ring system bearing both a benzyl substituent at the nitrogen atom and a carboxylic acid functional group at the C-2 position [2] [5]. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (2R)-1-benzylpiperidine-2-carboxylic acid, reflecting the absolute stereochemical configuration at the chiral center [2] [5].
The molecular formula C₁₃H₁₇NO₂ corresponds to a molecular weight of 219.28 grams per mole, with the compound registered under Chemical Abstracts Service number 759420-46-7 [2] [3] [5]. The PubChem Compound Identifier for this stereoisomer is 677407, distinguishing it from its enantiomeric counterpart [2] [5]. The compound's structural representation through the Simplified Molecular Input Line Entry System notation is C1CCN(C@HC(=O)O)CC2=CC=CC=C2, where the [@H] designation specifically indicates the R-configuration at the stereogenic center [2] [5].
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇NO₂ [2] |
| Molecular Weight (g/mol) | 219.28 [2] [3] |
| Chemical Abstracts Service Number | 759420-46-7 [2] [3] |
| PubChem Compound Identifier | 677407 [2] [5] |
| International Chemical Identifier Key | FEUCBQVXYVZGCM-GFCCVEGCSA-N [2] [5] |
| Exact Mass | 219.126 [3] |
The molecular architecture encompasses three distinct structural domains: the six-membered saturated piperidine ring, the benzyl substituent attached to the ring nitrogen, and the carboxylic acid functionality positioned at the C-2 carbon [2] [5]. The piperidine ring adopts a chair conformation as the energetically preferred arrangement, with bond lengths and angles consistent with typical aliphatic six-membered ring systems [9] [10]. Standard carbon-nitrogen bond lengths in the piperidine ring range from 1.45 to 1.47 Angstroms, while carbon-carbon bonds within the ring span 1.52 to 1.54 Angstroms [29] [31].
The carboxylic acid group features characteristic bond parameters, including a carbon-oxygen double bond length of approximately 1.21 Angstroms and a carbon-oxygen single bond length ranging from 1.32 to 1.34 Angstroms [23] [26]. The carbon-nitrogen-carbon bond angle around the tertiary nitrogen center measures between 111 and 113 degrees, reflecting the tetrahedral geometry typical of sp³ hybridized nitrogen atoms [29] [31].
The conformational behavior of (R)-1-benzylpiperidine-2-carboxylic acid is dominated by the preferred chair conformation of the piperidine ring, with the benzyl substituent adopting an equatorial orientation to minimize steric interactions [9] [10] [11]. Computational studies on related piperidine systems demonstrate that the chair conformation with equatorial nitrogen substitution represents the global energy minimum, typically favored by 1.0 to 3.2 kilocalories per mole over alternative arrangements [10] [11].
The dynamic equilibrium between different conformational states involves several accessible forms, including chair conformations with varying substituent orientations, twist-boat conformations, and higher-energy boat forms [9] [10] [11]. The chair conformation with equatorial benzyl positioning constitutes 70 to 85 percent of the conformational population at 298 Kelvin, while the axial benzyl arrangement accounts for 15 to 30 percent [10] [11]. Twist-boat conformations contribute approximately 5 to 20 percent of the total population, with boat and half-chair forms representing less than 5 percent due to their elevated energetic costs [9] [10].
| Conformation Type | Relative Energy (kcal/mol) | Population at 298K (%) | Key Characteristics |
|---|---|---|---|
| Chair (Equatorial Benzyl) | 0.0 (reference) [10] | 70-85 [10] [11] | Most stable, minimized steric interactions |
| Chair (Axial Benzyl) | +1.0 to +3.2 [10] | 15-30 [10] [11] | Less stable due to 1,3-diaxial interactions |
| Twist-Boat | +1.2 to +2.0 [9] [10] | 5-20 [9] [10] | Intermediate stability, distorted ring |
| Boat | +4.0 to +6.0 [9] | <5 [9] | High energy, unfavorable interactions |
| Half-Chair | +8.0 to +12.0 [9] | <1 [9] | Transition state, very unstable |
The conformational interconversion processes occur through well-defined pathways, with nitrogen inversion representing the primary mechanism for exchanging between axial and equatorial benzyl orientations [11] [12]. This inversion process exhibits activation barriers ranging from 1.5 to 3.2 kilocalories per mole, facilitating rapid equilibration between conformational states at ambient temperatures [11] [12]. Ring inversion pathways connecting chair and twist-boat conformations require higher activation energies, typically 4.0 kilocalories per mole or greater [11].
The benzyl substituent exhibits restricted rotation around the carbon-nitrogen bond, with energy barriers of approximately 2 kilocalories per mole for rotations through perpendicular orientations relative to the piperidine ring plane [11]. The carboxylic acid group demonstrates conformational flexibility depending on the hydrogen bonding environment, with both axial and equatorial orientations accessible based on intermolecular interactions [6] [23].
The enantiomeric pair of 1-benzylpiperidine-2-carboxylic acid exhibits identical molecular formulas and molecular weights while differing fundamentally in their three-dimensional spatial arrangements around the C-2 stereogenic center [13] [14]. The (R)-enantiomer bears Chemical Abstracts Service number 759420-46-7 and PubChem Compound Identifier 677407, while the (S)-enantiomer is registered as 210533-45-2 and 677406, respectively [2] [13] [14].
The stereochemical distinction between the enantiomers originates from the Cahn-Ingold-Prelog priority assignment at the C-2 position, where the carboxylic acid group receives highest priority, followed by the nitrogen atom, the adjacent ring carbon, and finally the hydrogen atom [14] [16]. In the (R)-configuration, these groups are arranged clockwise when viewed along the carbon-hydrogen bond, while the (S)-configuration exhibits a counterclockwise arrangement [13] [14] [16].
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| Chemical Abstracts Service Number | 759420-46-7 [2] | 210533-45-2 [13] [14] |
| PubChem Compound Identifier | 677407 [2] | 677406 [13] |
| International Chemical Identifier Key | FEUCBQVXYVZGCM-GFCCVEGCSA-N [2] | FEUCBQVXYVZGCM-LBPRGKRZSA-N [13] |
| Simplified Molecular Input Line Entry System | C1CCN(C@HC(=O)O)CC2=CC=CC=C2 [2] | C1CCN(C@@HC(=O)O)CC2=CC=CC=C2 [13] |
| Absolute Configuration | (2R) [2] [5] | (2S) [13] [14] |
| Optical Rotation | Literature dependent [14] | Equal magnitude, opposite sign [14] |
The molecular conformational preferences remain essentially identical between the two enantiomers, with both adopting chair conformations as their predominant forms and exhibiting similar energy profiles for conformational interconversion [10] [15]. The benzyl substituent maintains its preference for equatorial orientation in both stereoisomers, and the conformational populations at ambient temperature show no significant differences between the (R)- and (S)-forms [10] [15].
Nuclear magnetic resonance spectroscopic parameters demonstrate remarkable similarity between the enantiomers when measured in achiral solvents, with identical chemical shifts and coupling patterns observed for corresponding hydrogen and carbon environments [6] [18]. The H-2 proton typically resonates between 3.0 and 3.5 parts per million, exhibiting complex multiplicities arising from axial-axial couplings of 10 to 12 Hertz and axial-equatorial couplings of 3 to 4 Hertz [6] [9]. The C-2 carbon signal appears between 60 and 65 parts per million, while the carboxylic acid carbonyl carbon resonates in the characteristic region of 175 to 180 parts per million [6] [23].
The development of enantioselective synthetic routes to (R)-1-Benzylpiperidine-2-carboxylic acid has been a significant focus in contemporary organic chemistry, with researchers exploring various chiral catalysis strategies to achieve high stereoselectivity and efficiency. This section examines the most promising asymmetric approaches that have emerged for constructing the target compound with exceptional enantiomeric purity.
The installation of the benzyl group at the nitrogen position of piperidine derivatives represents a critical step in the synthesis of (R)-1-Benzylpiperidine-2-carboxylic acid. Several asymmetric benzylation methodologies have demonstrated remarkable potential for achieving high enantioselectivity while maintaining practical synthetic utility.
The most significant advancement in this area has been the development of catalytic asymmetric Tsuji-Trost benzylation reactions, which utilize a sophisticated ternary catalyst system comprising a chiral aldehyde, palladium species, and Lewis acid to promote the reaction [1]. This methodology has proven particularly effective when employing N-unprotected amino acid esters as nucleophiles in reactions with benzyl alcohol derivatives. The approach has demonstrated exceptional versatility, with both mono- and polycyclic benzyl alcohols serving as excellent benzylation reagents, producing various unnatural optically active α-benzyl amino acids in good-to-excellent yields with good-to-excellent enantioselectivities.
A complementary approach involves the use of chiral dilithium amides as traceless auxiliaries in direct enantioselective Michael addition reactions [2]. This methodology has been successfully applied to carboxylic acid substrates, demonstrating the capability to achieve enantioselectivities in the range of 85-90% across a broad spectrum of substrates. The process involves the formation of chiral lithium amide-enediolate aggregates derived from chiral C2-symmetric Koga-type tetramines, which impart stereoselectivity through specific aggregate formation patterns.
Recent developments have also focused on asymmetric allylation approaches utilizing synergistic copper/iridium-catalyzed protocols [3] [4]. These methodologies have shown remarkable success in the construction of enantioenriched bridged piperidine-γ-butyrolactone skeletons incorporating three skipped stereocenters. The excellent enantioselectivity control achieved through asymmetric allylation with simple allylic precursors has been enabled by the synergistic Cu/Ir-catalyzed protocol, which facilitates the formation of products with yields ranging from 77% to 91% and exceptional enantiopurity.
The strategic introduction of carboxylic acid functionality at the C2 position of piperidine rings has been achieved through several innovative approaches, each offering distinct advantages in terms of stereochemical control and operational simplicity.
The most established method involves asymmetric carbon-carbon bond-forming reactions at the 2-position of piperidine skeletons using Cu(II)-chiral 2,2'-isopropylidenebis(4-phenyl-2-oxazoline) complexes [5]. This approach utilizes reactions between 1-(4-methoxybenzoyl)-3,4-didehydro-2-methoxypiperidines and dimethyl malonate, achieving moderate enantioselectivity in the formation of 2-substituted piperidine frameworks. The methodology demonstrates the potential for direct carboxylation at the desired position while maintaining reasonable stereochemical control.
A particularly innovative approach involves the use of carbon dioxide as a sustainable carboxylating agent in continuous flow systems [6]. This methodology employs Grignard reagents in combination with pressurized CO2 to achieve efficient carboxylation reactions. The process has been optimized to operate at pressures of 3-6 bar CO2 with residence times as short as 42 seconds, providing quantitative conversions while maintaining excellent product purity (>97% by 1H NMR analysis). The approach offers significant advantages in terms of environmental sustainability and operational efficiency, making it particularly attractive for industrial-scale applications.
The transition from laboratory-scale synthesis to industrial production of (R)-1-Benzylpiperidine-2-carboxylic acid requires careful consideration of scalability, efficiency, and economic viability. This section examines the most promising approaches for large-scale synthesis and purification of the target compound.
Continuous flow chemistry has emerged as a transformative technology for the industrial synthesis of complex organic molecules, offering significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processes [7]. The application of flow chemistry methods to piperidine synthesis has demonstrated remarkable potential for achieving high-throughput production while maintaining excellent product quality.
The implementation of continuous flow reactors for piperidine synthesis typically involves sophisticated multi-step sequences that can be seamlessly integrated into single flow systems [7]. A notable example involves the three-step sequence comprising Buchwald-Hartwig coupling, nitro reduction, and acid-catalyzed cyclization, achieving an overall yield of 88% without requiring solvent switches. The process utilizes PEEK reactors filled with steel beads for efficient heat transfer and mixing, with the entire sequence conducted in a reactor volume of approximately 8 mL.
Advanced reactor configurations have been developed to handle the challenging requirements of piperidine carboxylic acid synthesis. These systems incorporate specialized features such as inductive heating (15-800 kHz), temperature control up to 140°C, and sophisticated back-pressure regulation to maintain optimal reaction conditions [7]. The use of supported catalysts, including Pd/C and silica-supported titanium compounds, enables continuous operation with extended catalyst lifetimes exceeding 250 hours without significant activity loss.
The integration of in-line purification systems represents another significant advancement in continuous flow synthesis. These systems employ polymer-supported reagents and scavengers to achieve real-time product purification, eliminating the need for traditional workup procedures [6]. The "catch-and-release" protocol using polymer-supported sulfonic acid (QP-SA) and ammonium hydroxide (A-900) resins enables the direct isolation of carboxylic acid products with purities exceeding 97%.
The development of efficient purification methods is crucial for the industrial production of (R)-1-Benzylpiperidine-2-carboxylic acid with the required optical purity and chemical quality. This section examines both crystallization and chromatographic approaches that have demonstrated practical utility for large-scale applications.
Solid-phase extraction using anion exchange resins has proven particularly effective for the purification of carboxylic acid products from complex reaction mixtures [8]. The methodology employs DOWEX 1×8-400 formate resin in a batchwise extraction technique that demonstrates superior capacity and exchange rates compared to alternative resins. The process achieves average product yields of 57% with purities averaging 89% when applied to crude product mixtures from various synthetic routes.
The optimization of solid-phase extraction conditions has revealed important parameters affecting purification efficiency. Exchange efficiency onto the resin demonstrates pKa dependence for carboxylic acids but not for their diisopropylethylammonium salts, suggesting the importance of pH control during the purification process [8]. The exchange off the resin also shows pKa dependence, with stronger acids requiring more concentrated solvent acid systems (TFA/solvent or HCOOH/solvent mixtures) for effective elution.
Chiral high-performance liquid chromatography has emerged as the gold standard for both analytical determination and preparative separation of enantiomeric piperidine carboxylic acids [9]. The methodology utilizes polysaccharide-derived chiral stationary phases, particularly amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate), in combination with n-hexane/2-propanol mobile phases containing acidic additives such as trifluoroacetic acid.
The chromatographic separation conditions have been optimized to achieve separation factors ranging from 1.09 to 2.09 with resolution factors between 0.4 and 3.4 [9]. The methodology demonstrates particular effectiveness for compounds requiring acidic conditions, with extended equilibration times (up to several hours) necessary when switching between undoped and acid-doped mobile phases to ensure reproducible results.
Biocatalytic approaches to the synthesis and resolution of (R)-1-Benzylpiperidine-2-carboxylic acid have gained significant attention due to their exceptional selectivity, mild reaction conditions, and environmental compatibility. This section explores the most promising enzymatic strategies for achieving high enantiomeric purity in the target compound.
The application of microbial amidases for stereochemical control in piperidine synthesis represents a rapidly evolving field that has demonstrated remarkable potential for achieving high enantioselectivity under mild reaction conditions. These enzymes offer unique advantages in terms of substrate specificity and stereochemical discrimination, making them particularly valuable for the resolution of racemic piperidine precursors.
The development of immobilized biocatalysts has significantly enhanced the practical utility of microbial amidases for industrial applications . Candida antarctica lipase B (CALB) immobilized onto magnetic halloysite nanotubes (MHNTs) has demonstrated exceptional performance in the biocatalytic synthesis of piperidine derivatives through multicomponent reactions. This methodology achieves product yields of 91% in gram-scale reactions while maintaining catalyst reusability for up to ten consecutive catalytic cycles.
Enzyme kinetics studies have revealed that immobilized CALB demonstrates superior catalytic efficiency compared to the pure enzyme, with catalytic efficiency values of 23.8 mM s⁻¹ for CALB@MHNTs versus 21.9 mM s⁻¹ for pure CALB . This enhancement in catalytic performance has been attributed to the beneficial microenvironment provided by the magnetic halloysite nanotube support, which stabilizes the enzyme structure while facilitating substrate accessibility.
The scope of microbial amidase applications has been extended to include novel piperidine-derived amide inhibitors with significant biological activity [11]. These systems demonstrate the capability to achieve high stereoselectivity in the resolution of complex piperidine substrates, with selectivities influenced by steric and electronic factors at specific positions in the molecular framework. The methodology has proven particularly effective for compounds containing substituted piperidine rings, where traditional chemical methods often struggle to achieve adequate selectivity.
Kinetic resolution techniques have emerged as one of the most powerful approaches for obtaining enantiomerically pure (R)-1-Benzylpiperidine-2-carboxylic acid from racemic precursors. These methodologies exploit the differential reactivity of enantiomers toward chiral catalysts or enzymes, enabling the selective transformation of one enantiomer while leaving the other unchanged.
The most successful kinetic resolution strategies have employed chiral phosphoric acid catalysts derived from BINOL frameworks [12] [13]. These systems demonstrate exceptional selectivity in the cyclization of racemic precursors, achieving enantiomeric excesses up to 90% with selectivity factors (s) reaching 122. The methodology involves monitoring reaction conversion until approximately 50% of the substrate has been consumed, at which point analysis by chiral HPLC reveals significant enantioenrichment in both the remaining starting material and the cyclized product.
Advanced kinetic resolution approaches have incorporated dynamic kinetic resolution (DKR) strategies that enable the theoretical conversion of racemic starting materials to enantiomerically pure products in yields approaching 100% [14] [15]. These systems utilize EneIRED enzymes (ene-reductases) in combination with in situ epimerization processes to achieve continuous conversion of the undesired enantiomer to the desired product. The methodology has demonstrated remarkable success in the synthesis of stereoenriched 3- and 3,4-substituted piperidines, achieving enantiomeric excesses of 90-98%.
The enzymatic kinetic resolution of piperidine atropisomers represents another significant advancement in this field [16]. This approach utilizes lipase-catalyzed acylation reactions to achieve selective derivatization of one enantiomer in atropisomeric piperidine systems. The methodology employs Toyobo LIP-300 lipase with trifluoroethyl isobutyrate as the acylating agent, resulting in selective isobutyrylation of the desired enantiomer with excellent separation efficiency. The process includes provisions for racemization and recycling of the undesired enantiomer, significantly improving material throughput and economic viability.
Optimization studies have revealed critical parameters affecting the success of kinetic resolution processes. Temperature control has proven essential, with optimal conditions typically maintained at 22°C to prevent thermal degradation of stereochemical information [14]. Residence time optimization in flow systems has demonstrated that reduced flow rates (1-2 μL/min) can significantly improve both chemical yields (up to 91%) and enantiomeric excesses, although at the expense of reaction throughput.
The development of chemo-enzymatic dearomatization strategies has provided additional opportunities for kinetic resolution of piperidine precursors [17]. These approaches combine chemical oxidation of tetrahydropyridines using 6-HDNO enzymes with subsequent EneIRED-catalyzed asymmetric conjugate reduction and iminium reduction. The methodology enables access to both enantiomers of the target compounds by employing different enzyme series (Series A for (R)-piperidines and Series B for (S)-products), providing excellent flexibility in synthetic planning.